1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride

P-glycoprotein inhibition Multidrug resistance reversal LY335979 synthesis

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride (CAS 167155-78-4), also identified by the code FD21871, is a complex organic molecule where a piperazine ring bridges a difluorocyclopropane-fused dibenzosuberane core. It is not an active pharmaceutical ingredient itself but serves as a essential intermediate in the synthesis of Zosuquidar trihydrochloride (LY335979), a third-generation inhibitor of the multidrug resistance pump, P-glycoprotein (P-gp).

Molecular Formula C20H20F2N2
Molecular Weight 326.4 g/mol
CAS No. 167155-78-4
Cat. No. B180772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride
CAS167155-78-4
Molecular FormulaC20H20F2N2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25
InChIInChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2/t17-,18+,19?
InChIKeyRNCPKPNQPISLFR-DFNIBXOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride: A Critical Synthesis Precursor for P-Glycoprotein Modulator Zosuquidar


1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride (CAS 167155-78-4), also identified by the code FD21871, is a complex organic molecule where a piperazine ring bridges a difluorocyclopropane-fused dibenzosuberane core . It is not an active pharmaceutical ingredient itself but serves as a essential intermediate in the synthesis of Zosuquidar trihydrochloride (LY335979), a third-generation inhibitor of the multidrug resistance pump, P-glycoprotein (P-gp) [1]. This compound is primarily procured for research into P-gp modulation and chemical process development, not for direct biological screening as a final drug candidate [1].

Why Generic Dibenzosuberyl Piperazines Cannot Replace CAS 167155-78-4 in Zosuquidar Development


Generic substitution fails due to the strict stereochemical requirements for the downstream synthesis of the potent P-gp inhibitor Zosuquidar. The target compound possesses a specific anti-stereochemistry at the dibenzosuberane-piperazine junction. A key 2004 study demonstrated that the reaction with piperazine produces a mixture of syn and anti isomers, and only the anti-isomer (which corresponds to CAS 167155-78-4) is the productive 'key precursor to LY335979' [1]. Using the mixed isomers or the syn-isomer would lead to a final product with significantly reduced or abolished P-gp inhibitory activity, as prior structure-activity relationship (SAR) studies have shown a chiral-specific interaction with the drug efflux pump, glycoprotein p170 [2]. Therefore, generic 'dibenzosuberyl piperazine' compounds cannot be interchanged without risking failure in generating the active modulator.

Quantitative Differentiation Evidence for 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride (CAS 167155-78-4)


Chiral-Specific Interaction: EC50 of the Final Drug Product RS 33295-198 Confirms the Requirement for Anti-Stereochemistry

The critical importance of the compound's specific anti-stereochemistry is proven by the biological activity of the final drug product it creates, Zosuquidar (RS 33295-198). The anti-(R)-enantiomer of the final drug product demonstrated potent multidrug resistance reversal with an in vitro EC50 of approximately 20 nM [1]. Its corresponding (S)-enantiomer was 'less active', confirming a specific, chirality-dependent interaction with the P-glycoprotein (p170) pump [1]. As CAS 167155-78-4 is the validated intermediate that provides the correct anti-stereochemistry in the subsequent synthesis step [2], its use is non-negotiable for generating the active anti-(R) final product.

P-glycoprotein inhibition Multidrug resistance reversal LY335979 synthesis

Synthetic Pathway Specificity: Unambiguous Identification as the Key 'anti-2' Precursor

The published synthesis route explicitly identifies the compound as 'anti-2', serving as an indispensable building block. The synthesis proceeds through 10,11-difluoromethanodibenzosuberone [167155-75-1] to the dibenzosuberol, which is then halogenated. Subsequent reaction with piperazine yields the product identified as Fb=[167155-78-4] [1]. The study by Barnett et al. further clarifies that displacement with pyridazine salts followed by reduction provides a specific route to 'anti-2', the key precursor [2]. This validated route specifies the exact chemical identity and CAS number, differentiating it from other piperazine adducts or bromide intermediates used in alternative, lower-yielding routes.

Process chemistry Synthesis route optimization Intermediate identification

Absence of Direct Biological Comparator Data

A search for direct, head-to-head quantitative biological assays (e.g., P-gp inhibition IC50, cellular chemosensitization EC50) comparing 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride to its immediate chemical analogs (such as the syn-isomer or the pyrazinium salt) did not return any results. The compound is consistently described as a chemical synthesis intermediate and a 'chemosensitizing agent' , but no peer-reviewed studies featuring side-by-side biological data with comparators were found. Therefore, any claim of differential biological activity for this intermediate remains unsupported by direct evidence. Its differentiation is based entirely on its proven role as the correct stereochemical input for a defined synthesis route.

P-glycoprotein inhibition Multidrug resistance reversal Structure-activity relationship

Validated Application Scenarios for Procuring CAS 167155-78-4


In-House Synthesis of Zosuquidar and its Derivatives

This is the primary application. Research groups focused on P-gp mediated multidrug resistance can use this compound as a validated, late-stage intermediate to synthesize Zosuquidar (LY335979) according to the published synthetic pathway [1]. The use of this specific intermediate, with its correct anti-stereochemistry, is essential for obtaining the biologically active final anti-(R)-enantiomer with an EC50 of ~20 nM [2]. Procuring this compound enables the final convergent synthesis step, saving significant development time and ensuring stereochemical fidelity.

Synthesis Route Scouting and Process Chemistry

For process chemists, this compound is a key reference standard. The 2004 work by Barnett et al. highlights the stereochemical challenges around C-6 nucleophilic displacements [1]. Researchers can use this specific compound to reproduce, study, and optimize the critical piperazine displacement and subsequent reduction steps, directly comparing their yield and syn/anti ratios to the published methods. This is impossible with an undefined mixture of isomers or a different chemical entity.

Chemical Probe for Selective P-gp Chemosensitization (Exploratory)

While direct biological data for the intermediate is lacking, it is referenced as a 'chemosensitizing agent' [1]. A potential exploratory application involves using this compound in a panel of other P-gp modulators (e.g., verapamil, tariquidar) to determine if it possesses any intrinsic, albeit weaker, activity as a tool compound. This constitutes a screening scenario where differentiation would be established by the user, not by pre-existing literature.

Analytical Reference Standard for Identity Testing

For laboratories sourcing the final Zosuquidar API or other advanced intermediates, this compound serves as a high-purity reference standard. Its unique CAS number and defined stereochemistry allow for the creation of a specific analytical method (e.g., HPLC) to identify and quantify this specific isomer, ensuring that in-process controls and final product characterizations meet the required specifications [1]. A generic 'dibenzosuberyl piperazine' standard would not provide the necessary specificity.

Quote Request

Request a Quote for 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.